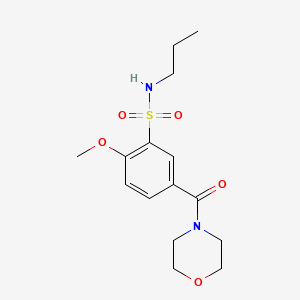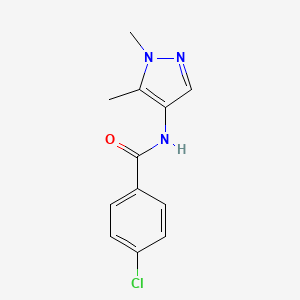![molecular formula C20H24FN3O5S B4677151 N-(2,5-dimethoxyphenyl)-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4677151.png)
N-(2,5-dimethoxyphenyl)-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide, commonly known as F13714, is a novel compound that has gained significant interest in the scientific community due to its potential applications in various fields of research. F13714 is a synthetic compound that belongs to the class of piperazine derivatives. It has been shown to have a wide range of biological activities, making it a promising candidate for further investigation.
Mécanisme D'action
F13714 acts as a selective dopamine D3 receptor antagonist by binding to the receptor and preventing the binding of dopamine. This results in a decrease in the activity of the dopamine D3 receptor, which is implicated in the regulation of various neurological processes, including motor function, reward, and addiction.
Biochemical and Physiological Effects
F13714 has been shown to have a wide range of biochemical and physiological effects. It has been shown to decrease the activity of the dopamine D3 receptor, which is implicated in the regulation of various neurological processes, including motor function, reward, and addiction. F13714 has also been shown to have significant activity as a serotonin 5-HT1A receptor agonist, which makes it a potential candidate for the treatment of various psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of F13714 is its selectivity for the dopamine D3 receptor, which makes it a potential candidate for the treatment of various neurological disorders. However, F13714 has also been shown to have significant activity as a serotonin 5-HT1A receptor agonist, which may limit its potential applications in certain areas of research.
Orientations Futures
There are several future directions for the investigation of F13714. One potential area of research is the development of more selective dopamine D3 receptor antagonists, which may have fewer side effects and a higher therapeutic index. Another potential area of research is the investigation of the potential applications of F13714 in the treatment of various psychiatric disorders, including depression and anxiety. Additionally, the development of more efficient synthesis methods for F13714 may allow for its widespread use in various areas of research.
Applications De Recherche Scientifique
F13714 has been extensively studied for its potential applications in various fields of research. One of the most promising applications of F13714 is in the field of neuroscience. It has been shown to have significant activity as a selective dopamine D3 receptor antagonist, which makes it a potential candidate for the treatment of various neurological disorders, including Parkinson's disease and schizophrenia.
Propriétés
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O5S/c1-28-16-5-8-19(29-2)18(13-16)22-20(25)14-23-9-11-24(12-10-23)30(26,27)17-6-3-15(21)4-7-17/h3-8,13H,9-12,14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZESYJNTURRTJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4677069.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B4677074.png)

![N-(5-chloro-2-pyridinyl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4677084.png)
![ethyl 7-(4-methoxyphenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4677088.png)
![methyl 2-[({[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4677089.png)
![2-{[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4677091.png)

![propyl 3-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B4677108.png)
![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-6-bromo-2-(4-butylphenyl)quinoline](/img/structure/B4677112.png)

![N-{4-[2-hydroxy-3-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenoxy)propoxy]phenyl}-N-methylacetamide](/img/structure/B4677136.png)
![2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4677139.png)
